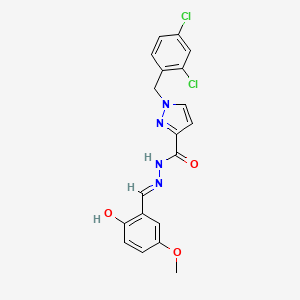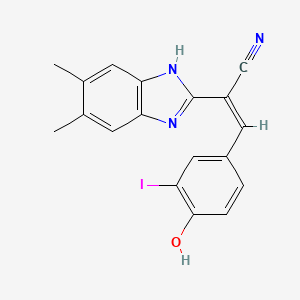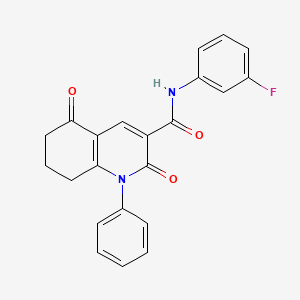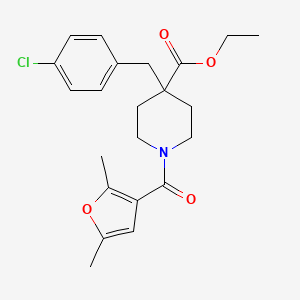![molecular formula C23H24N2O3S B6027129 N-(4-{[(4-tert-butylphenyl)sulfonyl]amino}phenyl)benzamide](/img/structure/B6027129.png)
N-(4-{[(4-tert-butylphenyl)sulfonyl]amino}phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{[(4-tert-butylphenyl)sulfonyl]amino}phenyl)benzamide, commonly known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its therapeutic potential in cancer treatment. It was first synthesized by Bayer AG, Germany, and is currently marketed under the trade name Nexavar. BAY 43-9006 has shown promising results in preclinical and clinical studies, and its mechanism of action has been extensively studied.
作用機序
BAY 43-9006 inhibits the activity of several kinases, including RAF kinase and VEGFR-2. RAF kinase is a key component of the MAPK/ERK signaling pathway, which is involved in the regulation of cell growth and proliferation. VEGFR-2 is a receptor for vascular endothelial growth factor (VEGF), a protein that stimulates angiogenesis. By inhibiting the activity of these kinases, BAY 43-9006 blocks the downstream signaling pathways that promote cancer cell growth and angiogenesis.
Biochemical and Physiological Effects:
BAY 43-9006 has been shown to induce apoptosis in cancer cells and inhibit angiogenesis. It has also been shown to enhance the efficacy of chemotherapy and radiotherapy in several types of cancer. In addition, BAY 43-9006 has been shown to have anti-inflammatory effects and to inhibit the growth of several types of bacteria and viruses.
実験室実験の利点と制限
BAY 43-9006 has several advantages as a research tool. It is a potent and selective inhibitor of several kinases, making it a valuable tool for studying the role of these kinases in cancer and other diseases. It has also been extensively studied in preclinical and clinical studies, providing a wealth of data on its mechanism of action and potential therapeutic applications.
However, there are also limitations to using BAY 43-9006 in lab experiments. It is a small molecule inhibitor, which means that it may have off-target effects and may not be specific to the kinase of interest. In addition, it may have limited efficacy in certain types of cancer or in certain patient populations.
将来の方向性
There are several future directions for research on BAY 43-9006. One area of interest is the development of combination therapies that include BAY 43-9006 and other targeted therapies or immunotherapies. Another area of interest is the development of biomarkers that can predict response to BAY 43-9006, which could help to identify patients who are most likely to benefit from treatment. Finally, there is a need for further research on the mechanism of action of BAY 43-9006, which could lead to the development of more potent and selective inhibitors with fewer off-target effects.
合成法
The synthesis of BAY 43-9006 involves several steps, starting with the reaction of 4-tert-butylphenylsulfonyl chloride with 4-aminophenol to obtain N-(4-tert-butylphenylsulfonyl)-4-aminophenol. This compound is then reacted with 4-aminobenzamide in the presence of a base to obtain BAY 43-9006. The final product is obtained after purification and crystallization.
科学的研究の応用
BAY 43-9006 has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the activity of several kinases, including RAF kinase and VEGFR-2, which are involved in the development and progression of cancer. BAY 43-9006 has been shown to induce apoptosis in cancer cells and inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to cancer cells. It has also been shown to enhance the efficacy of chemotherapy and radiotherapy in several types of cancer.
特性
IUPAC Name |
N-[4-[(4-tert-butylphenyl)sulfonylamino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-23(2,3)18-9-15-21(16-10-18)29(27,28)25-20-13-11-19(12-14-20)24-22(26)17-7-5-4-6-8-17/h4-16,25H,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJWNNYWOXDDYOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-fluorobenzyl)-2-(4-methoxybenzoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6027054.png)
![N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B6027061.png)
![N-benzyl-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6027065.png)

![3-phenyl-7-(3-pyridinylmethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6027089.png)

![ethyl 4-{[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B6027108.png)

![N-{5-[(2,6-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-fluorophenyl)urea](/img/structure/B6027118.png)
![3-{[(4-sec-butylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B6027124.png)
![N-(1-methyl-3-phenylpropyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide](/img/structure/B6027133.png)
![N-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B6027139.png)

![1-[(dimethylamino)sulfonyl]-N-(2-ethoxybenzyl)-3-piperidinecarboxamide](/img/structure/B6027155.png)